molecular formula C21H39NO4S B14398491 N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine CAS No. 88331-25-3

N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine

Cat. No.: B14398491
CAS No.: 88331-25-3
M. Wt: 401.6 g/mol
InChI Key: SSMSQSFIXIDWHC-UHFFFAOYSA-N
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Description

N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a hexadecanoylsulfanyl group attached to the propanoyl moiety, which is further linked to a glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine typically involves the reaction of hexadecanoyl chloride with 3-mercaptopropanoic acid to form the intermediate hexadecanoyl-3-mercaptopropanoate. This intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions usually involve an inert atmosphere, such as nitrogen, and are carried out at room temperature to moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.

    Substitution: The glycine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The hexadecanoylsulfanyl group may interact with lipid membranes, altering their properties and affecting cellular processes. Additionally, the glycine moiety can modulate neurotransmitter activity, influencing various physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Octadecanoylsulfanyl)propanoyl]glycine
  • N-[3-(Dodecanoylsulfanyl)propanoyl]glycine
  • N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine

Uniqueness

N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine is unique due to its specific chain length and the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

88331-25-3

Molecular Formula

C21H39NO4S

Molecular Weight

401.6 g/mol

IUPAC Name

2-(3-hexadecanoylsulfanylpropanoylamino)acetic acid

InChI

InChI=1S/C21H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)27-17-16-19(23)22-18-20(24)25/h2-18H2,1H3,(H,22,23)(H,24,25)

InChI Key

SSMSQSFIXIDWHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCCC(=O)NCC(=O)O

Origin of Product

United States

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